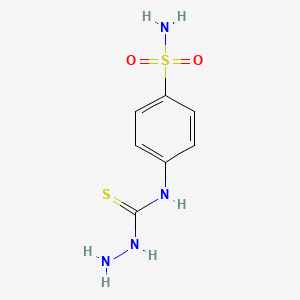

4-Hydrazinothiocarbonylamino-benzènesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including those similar to 4-Hydrazinothiocarbonylamino-benzenesulfonamide, has been described in various studies . These compounds are often synthesized for their potential inhibitory effects on certain enzymes, such as carbonic anhydrase IX .Applications De Recherche Scientifique

- Application: Des chercheurs ont synthétisé de nouveaux arylthiazolones-benzènesulfonamides (4a-j) et évalué leur effet inhibiteur de CA IX. Certains dérivés (4b-c, 4e, 4g-h) présentent une activité antiproliférative significative contre les lignées cellulaires du cancer du sein (MDA-MB-231 et MCF-7) avec une haute sélectivité. Notamment, les composés 4e, 4g et 4h montrent une remarquable sélectivité pour CA IX par rapport à CA II .

- Application: Le composé 4e induit l'apoptose dans les cellules de cancer du sein MDA-MB-231, augmentant significativement les niveaux d'annexine V-FITC par rapport au contrôle .

- Application: Trois dérivés de sulfonamide (4e, 4g et 4h) présentent une excellente inhibition enzymatique contre CA IX (IC₅₀: 10,93-25,06 nM) et CA II (IC₅₀: 1,55-3,92 μM), démontrant leur sélectivité pour CA IX par rapport à CA II .

- Application: Bien que non explicitement mentionné pour ce composé, ses caractéristiques structurelles suggèrent une activité antimicrobienne possible. Des études supplémentaires sont nécessaires pour confirmer cela .

- Application: D'autres dérivés de benzènesulfonamide ont été étudiés pour leur liaison à différentes isoformes d'anhydrase carbonique (CA I, II, VI, VII, XII, XIII). L'étude de l'affinité de liaison du 4-Hydrazinothiocarbonylamino-benzènesulfonamide à ces isoformes pourrait fournir des informations précieuses .

Activité anticancéreuse

Induction de l'apoptose

Inhibition enzymatique

Propriétés antimicrobiennes

Liaison aux anhydrases carboniques

Synthèse et caractérisation

Mécanisme D'action

Target of Action

The primary target of 4-Hydrazinothiocarbonylamino-benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a zinc-containing metalloenzyme that plays a crucial role in many biological processes, including respiration, electrolyte secretion, pH homeostasis, and bone resorption . Overexpression of CA IX genes has been detected in many solid tumors .

Mode of Action

4-Hydrazinothiocarbonylamino-benzenesulfonamide interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the enzyme’s ability to catalyze the reversible hydration of carbon dioxide, which can lead to changes in cellular processes such as pH regulation and electrolyte balance .

Biochemical Pathways

The inhibition of CA IX affects the carbon dioxide hydration pathway, leading to a disruption in the production of bicarbonate and protons . This can have downstream effects on various cellular processes, including pH regulation and electrolyte balance, which are critical for cell survival and function .

Pharmacokinetics

It’s known that the compound shows significant inhibitory effects against both cancer cell lines at concentration ranges from 152–631 μM .

Result of Action

The inhibition of CA IX by 4-Hydrazinothiocarbonylamino-benzenesulfonamide can lead to significant molecular and cellular effects. For instance, it has been shown to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line, with a significant increase in the annexin V-FITC percent .

Action Environment

The action of 4-Hydrazinothiocarbonylamino-benzenesulfonamide can be influenced by various environmental factors. For example, changes in gene expression can cause uncontrolled cell proliferation and consequently tumor hypoxia . This can lead to a shift in the tumor cells’ metabolism to anaerobic glycolysis, resulting in a significant modification in pH . Such changes in the cellular environment can potentially influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

, an enzyme that plays a crucial role in many biochemical reactions

Cellular Effects

The cellular effects of 4-Hydrazinothiocarbonylamino-benzenesulfonamide are also not fully known. Certain benzenesulfonamide derivatives have shown significant inhibitory effects against cancer cell lines . These compounds influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

, which could lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Propriétés

IUPAC Name |

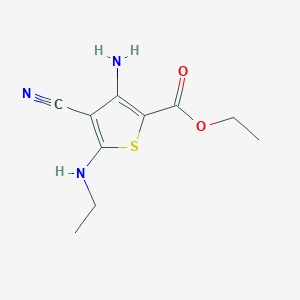

1-amino-3-(4-sulfamoylphenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2S2/c8-11-7(14)10-5-1-3-6(4-2-5)15(9,12)13/h1-4H,8H2,(H2,9,12,13)(H2,10,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAOKPDFGVWYGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NN)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2400416.png)

![[5-Acetamido-4-acetyloxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl] acetate](/img/structure/B2400422.png)

![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2400423.png)

![1-[4-(Trifluoromethyl)thiophen-2-yl]ethanone](/img/structure/B2400435.png)

![3-{2-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2400437.png)